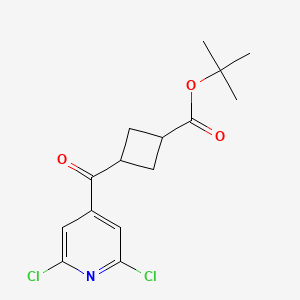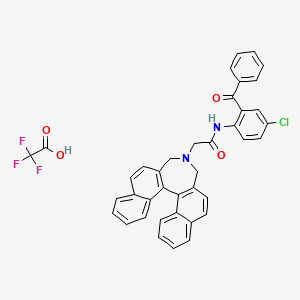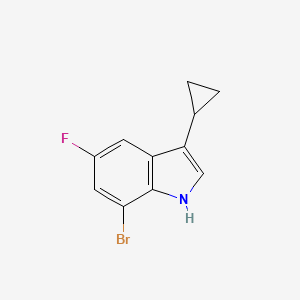
1,3,5-Tribenzhydryl-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribenzhydryl-1,3,5-triazinane is a nitrogen-containing heterocyclic compound characterized by a triazinane ring substituted with benzhydryl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tribenzhydryl-1,3,5-triazinane typically involves the cyclotrimerization of benzhydryl-substituted imines. One common method includes the reaction of benzhydryl chloride with hexamethylenetetramine under acidic conditions, followed by cyclization to form the triazinane ring . The reaction conditions often require controlled temperatures and the presence of a suitable catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tribenzhydryl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazinane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include triazinane oxides, reduced triazinane derivatives, and substituted triazinanes with various functional groups .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribenzhydryl-1,3,5-triazinane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Tribenzhydryl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the triazinane ring structure allows for interactions with biological macromolecules, potentially leading to bioactive effects .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitro-1,3,5-triazinane (RDX): A well-known explosive with a triazinane ring substituted with nitro groups.
1,3,5-Triaryl-1,3,5-triazinane: Compounds with aryl groups at the 1, 3, and 5 positions, used in various chemical applications.
Uniqueness: 1,3,5-Tribenzhydryl-1,3,5-triazinane is unique due to its benzhydryl substituents, which impart distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C42H39N3 |
|---|---|
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
1,3,5-tribenzhydryl-1,3,5-triazinane |
InChI |
InChI=1S/C42H39N3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)43-31-44(41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-45(32-43)42(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,40-42H,31-33H2 |
InChI-Schlüssel |
SGHJAMVUKGYVQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)


![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)





![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)
